molecular formula C8H14O3 B8806887 2-Methyl-6-oxoheptanoic acid

2-Methyl-6-oxoheptanoic acid

Cat. No. B8806887
M. Wt: 158.19 g/mol
InChI Key: SCTKRNGYRPVNQJ-UHFFFAOYSA-N
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Patent
US08026081B2

Procedure details

A suspension of potassium permanganate (195.7 g, 1.24 mol) in water (1390 ml) was added carefully to a mixture of 2,6-dimethylcyclohexanone (120.0 g, 0.95 mol) and water (600 ml) while stirring vigorously the mixture at 30° C. or lower over a period of about 1 hour, and the mixture was stirred at room temperature overnight. The produced manganese dioxide was filtrated, and the filtration cake was washed with methyl tert-butyl ether (250 ml) and water (250 ml). The organic layer of the filtrate was separated, and the aqueous layer was adjusted to pH 1.0 with 35% concentrated hydrochloric acid (about 150 ml), and sodium chloride (400 g) was added and the mixture was extracted with ethyl acetate (300 ml×5), and the organic layer was dried over anhydrous magnesium sulfate, then, the solvent was distilled off under reduced pressure, and the resultant residual oil was distilled under reduced pressure by a vacuum pump. Fractions of boiling points of 130 to 144° C./267 Pa were collected, to obtain 79.92 g (yield 53.2%) of a racemate of 2-methyl-6-oxoheptanoic acid.
Quantity
195.7 g
Type
reactant
Reaction Step One
Name
Quantity
1390 mL
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=[O:2].[K+].[CH3:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH3:14])[C:9]1=[O:15].[OH2:16]>>[CH3:7][CH:8]([CH2:13][CH2:12][CH2:11][C:10](=[O:2])[CH3:14])[C:9]([OH:15])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
195.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
1390 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
120 g
Type
reactant
Smiles
CC1C(C(CCC1)C)=O
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously the mixture at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The produced manganese dioxide was filtrated
WASH
Type
WASH
Details
the filtration cake was washed with methyl tert-butyl ether (250 ml) and water (250 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was separated
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (300 ml×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resultant residual oil was distilled under reduced pressure by a vacuum pump
CUSTOM
Type
CUSTOM
Details
Fractions of boiling points of 130 to 144° C./267 Pa were collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)O)CCCC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.